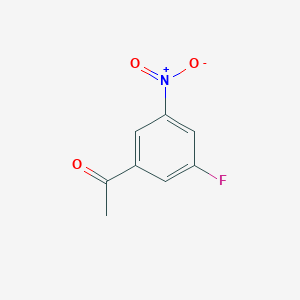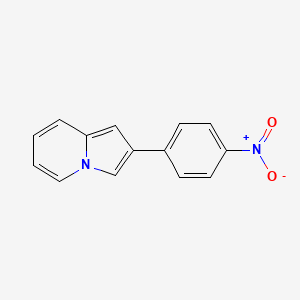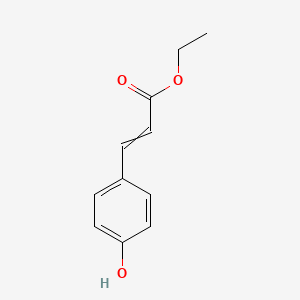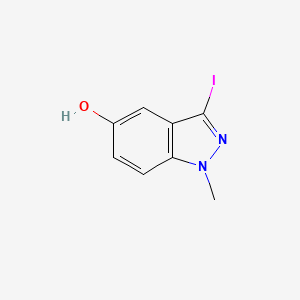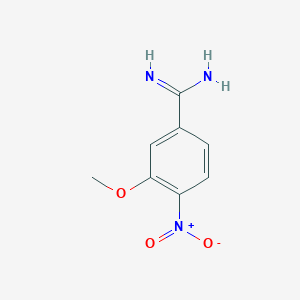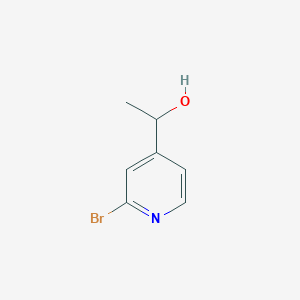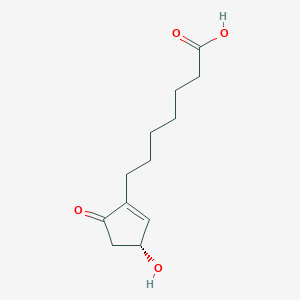
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid
Overview
Description
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is a chemical compound with the molecular formula C12H18O4. It is known for its unique structure, which includes a cyclopentenone ring fused with a heptanoic acid chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid typically involves the following steps:
Cyclopentenone Formation: The initial step involves the formation of the cyclopentenone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chain Extension: The heptanoic acid chain is introduced through a series of reactions, including alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 7-[(3R)-3-Keto-5-oxocyclopent-1-en-1-yl]heptanoic acid.
Reduction: Formation of 7-[(3R)-3-Hydroxy-5-hydroxycyclopent-1-en-1-yl]heptanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the hydroxyl group.
Scientific Research Applications
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic and signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]octanoic acid
- 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]hexanoic acid
- 7-[(3R)-3-Hydroxy-5-oxocyclopent-1-en-1-yl]pentanoic acid
Uniqueness
(R)-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is unique due to its specific chain length and the presence of both hydroxyl and carbonyl functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H18O4 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
7-[(3R)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H18O4/c13-10-7-9(11(14)8-10)5-3-1-2-4-6-12(15)16/h7,10,13H,1-6,8H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
IXOFUWJRSYPKSX-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@H](C=C(C1=O)CCCCCCC(=O)O)O |
Canonical SMILES |
C1C(C=C(C1=O)CCCCCCC(=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-chlorophenyl)ethyl N-[5-(4-bromophenyl)-3-methyl-1,2-oxazol-4-yl]carbamate](/img/structure/B8811974.png)
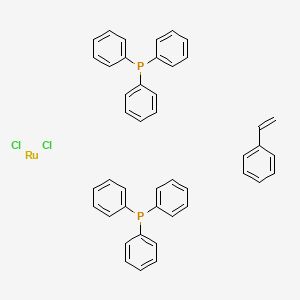
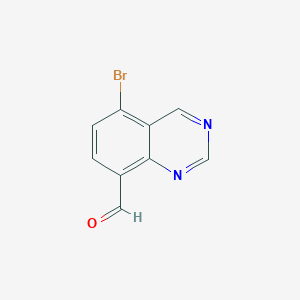
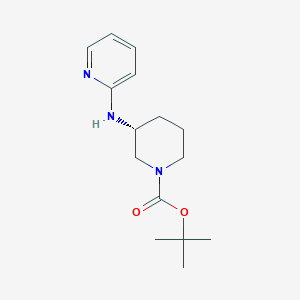
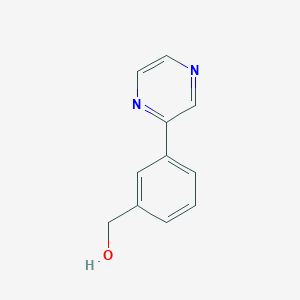
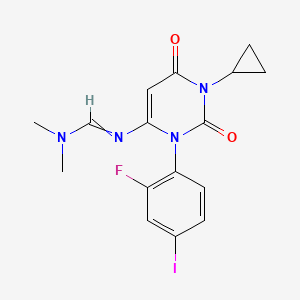
![azane;5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-diazinane-2,4,6-trione](/img/structure/B8812034.png)
![2-Oxazolidinone, 5-[3,5-bis(trifluoromethyl)phenyl]-3-[[4'-fluoro-2'-methoxy-5'-(1-methylethyl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl]methyl]-4-methyl-, (4S,5R)-](/img/structure/B8812037.png)
